molecular formula C9H10N4S B187373 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 105576-60-1

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B187373
CAS RN: 105576-60-1
M. Wt: 206.27 g/mol
InChI Key: IVNCIEVZGZDKTH-UHFFFAOYSA-N
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Description

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate. In the continuation of the reaction, the involvement of aldehyde, cyclization, and dehydration processes occur .


Chemical Reactions Analysis

1,2,4-triazoles have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Mechanism of Action

The mechanism of action of 4A5M4H-1,2,4-TZT is not fully understood. However, it is believed that it works by binding to the active site of cytochrome P450, which in turn prevents the enzyme from metabolizing drugs. Additionally, 4A5M4H-1,2,4-TZT has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and NADPH oxidase.
Biochemical and Physiological Effects
4A5M4H-1,2,4-TZT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4A5M4H-1,2,4-TZT has antioxidant activity, as well as anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Additionally, 4A5M4H-1,2,4-TZT has been shown to have a protective effect against oxidative stress and to modulate the activity of various enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4A5M4H-1,2,4-TZT in laboratory experiments is its non-toxic and water-soluble nature. Additionally, it is a highly versatile molecule with a wide range of chemical, biological, and medical properties. The main limitation is that its mechanism of action is not fully understood and further research is needed to elucidate its full potential.

Future Directions

Future research on 4A5M4H-1,2,4-TZT should focus on elucidating its mechanism of action and exploring its potential applications in drug discovery and development. Additionally, further studies should be conducted to determine its potential therapeutic applications, such as in the treatment of cancer, diabetes, and cardiovascular diseases. Finally, further research should be conducted to explore the potential of 4A5M4H-1,2,4-TZT as an antioxidant, as a prodrug for the delivery of drugs, and as a ligand for the targeting of drugs to specific sites in the body.

Synthesis Methods

4A5M4H-1,2,4-TZT can be synthesized using a variety of methods. The most common method involves the reaction of 4-amino-5-(3-methylphenyl)-3H-1,2,4-triazole (abbreviated as 4A5M3H-1,2,4-TZ) with thiourea in the presence of a base catalyst. This reaction yields 4A5M4H-1,2,4-TZT as the main product. Other methods of synthesis include the reaction of 4A5M3H-1,2,4-TZ with thiols or thioacetals in the presence of a base catalyst, as well as the reaction of 4A5M3H-1,2,4-TZ with dithiocarbonate in the presence of a base catalyst.

Scientific Research Applications

4A5M4H-1,2,4-TZT has been studied extensively for its potential applications in drug discovery and development. It has been used as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. 4A5M4H-1,2,4-TZT has also been used as an antioxidant, as a prodrug for the delivery of drugs, and as a ligand for the targeting of drugs to specific sites in the body. In addition, 4A5M4H-1,2,4-TZT has been studied for its potential therapeutic applications, such as in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNCIEVZGZDKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359440
Record name 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105576-60-1
Record name 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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